2-(3-Acetoxybenzoyl) furan
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Description
The compound 2-(3-Acetoxybenzoyl) furan is a derivative of benzo[b]furan, which is a heterocyclic compound with a fused benzene and furan ring. The specific structure of 2-(3-Acetoxybenzoyl) furan is not directly discussed in the provided papers, but the papers do provide insights into the synthesis and properties of closely related benzo[b]furan derivatives.
Synthesis Analysis
The synthesis of benzo[b]furan derivatives is of significant interest due to their biological activities. A one-pot approach to synthesize 2,3-diarylbenzo[b]furan derivatives has been developed, which involves an N-heterocyclic carbene-catalyzed 1,6-conjugate addition of aromatic aldehydes to 2-hydroxyphenyl-substituted para-quinone methides, followed by acid-mediated dehydrative annulation . This method provides a range of 2,3-diarylbenzo[b]furan derivatives in moderate to good yields, indicating a versatile and efficient synthesis pathway that could potentially be adapted for the synthesis of 2-(3-Acetoxybenzoyl) furan.
Molecular Structure Analysis
The molecular structure of benzo[b]furan derivatives is characterized by the presence of a modified triene system, as seen in the synthesis of 3-acetoacetylaminobenzo[b]furan derivatives . The planarity of the C-2 substituent through the C-3 side chain in these derivatives suggests the existence of a modified conjugational triene system, which could also be relevant to the structure of 2-(3-Acetoxybenzoyl) furan.
Chemical Reactions Analysis
The chemical reactions involving benzo[b]furan derivatives often include acylation and the formation of stable isomers through hydrogen bonding . For instance, the enol isomers of 3-acetoacetylaminobenzo[b]furans are stable due to hydrogen bonding between the enol hydroxyl group and the amidocarbonyl group . These reactions are crucial for the biological activity of the compounds and could provide insights into the reactivity of 2-(3-Acetoxybenzoyl) furan.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(3-Acetoxybenzoyl) furan are not directly reported, the properties of similar benzo[b]furan derivatives have been studied. The 3-acetoacetylaminobenzo[b]furan derivatives show moderate cysteinyl leukotriene receptor 2 antagonistic activity , and the presence of a modified conjugational triene system is likely to influence the physical properties such as solubility and stability. These properties are important for the potential therapeutic applications of these compounds.
Scientific Research Applications
Synthesis and Structural Properties
3-Acetoacetylaminobenzo[b]furan Derivatives : These compounds, related to 2-(3-Acetoxybenzoyl) furan, exhibit cysteinyl leukotriene receptor antagonistic activity, which is significant in the field of pharmacology. The synthesis of these derivatives involves a modification of the triene system at the 3-position, starting from 3-aminobenzo[b]furans (Ando et al., 2004).
Photochemical Reactions : The photochemical equivalent of a benzilic acid rearrangement in 2-benzyl-2-hydroxybenzo[b]furan-3(2H)-one is an example of the chemical reactivity and potential applications of these compounds in organic synthesis (Westhuizen et al., 1977).
Antifungal and Anticancer Applications
Antifungal Effects : The synthesis and evaluation of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives reveal significant antifungal activity against various fungi species. This showcases the potential of these compounds in developing new antifungal agents (Kaplancıklı et al., 2013).
Anticancer and Antiangiogenic Activity : Novel 3-arylaminobenzofuran derivatives have been synthesized and evaluated for their anticancer and antiangiogenic activities, highlighting the therapeutic potential of these compounds in cancer treatment (Romagnoli et al., 2015).
Catalysis and Chemical Synthesis
- Copper(II)-Catalyzed Coupling : The synthesis of 2-arylbenzo[b]furans through copper(II)-catalyzed coupling is an important advancement in organic synthesis, demonstrating the utility of these compounds in facilitating complex chemical reactions (Jaseer et al., 2010).
Food Chemistry
- Compound Analysis in Honey : High-performance liquid chromatographic methods have been developed for determining compounds related to 2-(3-Acetoxybenzoyl) furan in honey, such as hydroxymethylfurfural and furfural, highlighting their relevance in food chemistry (Nozal et al., 2001).
properties
IUPAC Name |
[3-(furan-2-carbonyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-9(14)17-11-5-2-4-10(8-11)13(15)12-6-3-7-16-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDXNMPGYHPJOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608861 |
Source
|
Record name | 3-(Furan-2-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Acetoxybenzoyl) furan | |
CAS RN |
898766-20-6 |
Source
|
Record name | [3-(Acetyloxy)phenyl]-2-furanylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Furan-2-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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